

# Application Notes and Protocols for JNJ-28330835 in Cell-Based Assays

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## Compound of Interest

Compound Name: JNJ-28330835

Cat. No.: B1673012

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## Introduction

**JNJ-28330835** is a nonsteroidal selective androgen receptor modulator (SARM) that exhibits tissue-selective androgenic activity.[1][2][3] It has been investigated for its potential therapeutic benefits in conditions such as muscle wasting, with minimal effects on prostate tissue.[1][2][3] In cell-based assays, **JNJ-28330835** has demonstrated mixed agonist and antagonist activity on the androgen receptor (AR), making it a compound of interest for studying AR signaling pathways.[1] These application notes provide an overview of the use of **JNJ-28330835** in in vitro settings and detailed protocols for its characterization.

## Mechanism of Action

**JNJ-28330835** functions by binding to the androgen receptor, a member of the nuclear receptor superfamily.[4] Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription.[5] The tissue-selective effects of SARMs like **JNJ-28330835** are believed to arise from conformational changes in the AR that lead to differential recruitment of co-regulator proteins in various cell types.

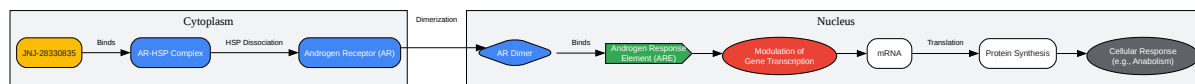
## Quantitative Data Summary

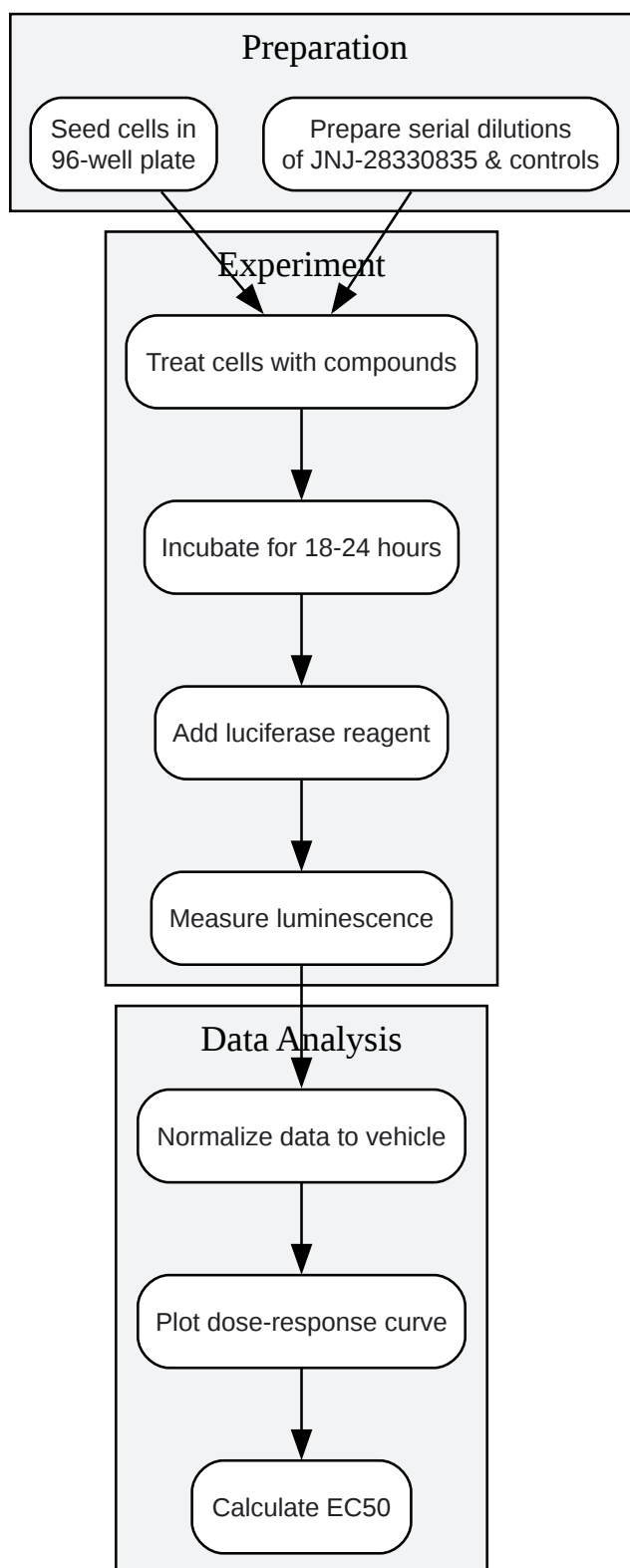
While specific EC50 and IC50 values for **JNJ-28330835** are not widely published in publicly available literature, the following table summarizes the typical concentration ranges and key parameters for SARMs in relevant cell-based assays. Researchers should determine the optimal concentration range for **JNJ-28330835** empirically for each specific cell line and assay system.

Parameter	Cell Line	Assay Type	Typical Concentration Range for SARMs	Reference Compound (Example)	Reference Compound EC50/IC50 (Example)
Agonist Activity (EC50)	MDA-MB-453, CV-1, HEK293	AR Transactivation (Luciferase Reporter)	0.1 nM - 10 $\mu$ M	Dihydrotestosterone (DHT)	~0.1 - 1 nM
Antagonist Activity (IC50)	MDA-MB-453, LNCaP	AR Transactivation (in presence of agonist)	0.1 nM - 10 $\mu$ M	Bicalutamide	~1 $\mu$ M
Receptor Binding Affinity (Ki)	N/A (Cell-free or whole cell)	Competitive Radioligand Binding Assay	1 nM - 1 $\mu$ M	R1881 (Metribolone)	~1 nM

## Signaling Pathway

The following diagram illustrates the canonical androgen receptor signaling pathway, which is modulated by **JNJ-28330835**.





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